3-(4-Methoxyphenyl)thiolan-3-ol
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Overview
Description
3-(4-Methoxyphenyl)thiolan-3-ol is an organic compound with the molecular formula C10H14O2S It is characterized by a thiolane ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)thiolan-3-ol typically involves the reaction of 4-methoxybenzaldehyde with thiolane-3-thiol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)thiolan-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)thiolan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)thiolan-3-ol involves its interaction with specific molecular targets. It can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)thiolane-3-thiol
- 4-Methoxybenzylthiol
- Thiolan-3-ol
Uniqueness
3-(4-Methoxyphenyl)thiolan-3-ol is unique due to the presence of both a methoxyphenyl group and a thiolane ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Its reactivity and potential biological activities set it apart from similar compounds.
Properties
IUPAC Name |
3-(4-methoxyphenyl)thiolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-13-10-4-2-9(3-5-10)11(12)6-7-14-8-11/h2-5,12H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWDUWHHNGXCTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCSC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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